molecular formula C11H14O5 B1264846 Papyracillic acid CAS No. 960148-59-8

Papyracillic acid

Cat. No. B1264846
CAS RN: 960148-59-8
M. Wt: 226.23 g/mol
InChI Key: UEYMIBGYKZFDMD-MQOMDTIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Papyracillic acid is a fungal metabolite and a derivative of penicillic acid . It was originally isolated from L. papyraceum and has antibiotic, antifungal, and phytotoxic activities . It is active against the bacteria X. campestris and B. subtilis and the fungus C. tropicalis . This compound induces necrotic lesion formation in a panel of 10 plants .


Synthesis Analysis

A synthetic approach to the this compound family of natural products has been developed . The spiroacetal core is rapidly assembled through an unprecedented zinc carbenoid-mediated tandem chain extension-acylation reaction . Subsequent functional group manipulation provided access to this compound B and 4-epi-papyracillic acid C .


Molecular Structure Analysis

The molecular formula of this compound is C11H14O5 . The exact mass and monoisotopic mass are 226.08412354 g/mol . The structure of this compound includes a spiroacetal core .


Chemical Reactions Analysis

The key steps of the synthesis of this compound include an intramolecular oxidative coupling of ketone and malonic ester enolates and an aza-Cope-Mannich rearrangement . These steps assembled the core structure of the natural product’s unique ring system .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 65 Ų . The complexity of this compound is 399 .

Scientific Research Applications

Reactivity and Bioactivities

  • Fungal Toxin Reactivity : Papyracillic acid, isolated from the ascomycete Lachnum papyraceum, demonstrates significant reactivity towards nucleophiles. Its interaction with cysteine and other compounds suggests its potential in biochemical studies (Shan et al., 1997).

Phytotoxic and Antimicrobial Properties

  • Mycoherbicide Potential : Extracted from Ascochyta agropyrina var. nana, this compound exhibits phytotoxicity, suggesting its use in biocontrol of weeds like Elytrigia repens. It also shows antimicrobial properties against certain bacteria and fungi (Evidente et al., 2009).
  • Biting Deterrent Against Aedes aegypti : this compound has demonstrated effectiveness as a biting deterrent for the mosquito Aedes aegypti, with potential implications in controlling diseases like dengue fever. This emphasizes its utility in developing natural insect repellents (Cimmino et al., 2015).

Synthetic and Structural Studies

  • Synthesis Approaches : Advances in synthetic methods have facilitated the assembly of this compound's spiroacetal core, providing access to various analogues and aiding in understanding its structural properties (Mazzone & Zercher, 2012).

Biological Activities and Ecological Impact

  • Toxicity Evaluation : Studies on the toxic effects of this compound, particularly in the context of its use as a biopesticide, are crucial for assessing its environmental and health impacts. Its effects on various biological models, including fish and mammalian cell lines, provide insights into its safety profile (Sangermano et al., 2021).

Safety and Hazards

The toxicological properties of Papyracillic acid have not been fully investigated . Therefore, it should be handled with care until more information is available.

Future Directions

Papyracillic acid showed promising mosquito biting deterrent activity . Therefore, future research could focus on exploring its potential as a natural insect repellent .

properties

IUPAC Name

(2R,3S,5S)-2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3/t6-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYMIBGYKZFDMD-MQOMDTIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=C)[C@]2(C(=CC(=O)O2)OC)O[C@@]1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Papyracillic acid
Reactant of Route 2
Papyracillic acid
Reactant of Route 3
Reactant of Route 3
Papyracillic acid
Reactant of Route 4
Papyracillic acid
Reactant of Route 5
Papyracillic acid
Reactant of Route 6
Papyracillic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.